Amlodipine-d4 Maleic Acid Salt
Description
Historical Development and Context
The development of Amlodipine-d4 Maleic Acid Salt is rooted in the broader history of calcium channel blockers (CCBs), a class of antihypertensive agents. The discovery of CCBs began in the mid-20th century, with early work on dihydropyridines like nifedipine and verapamil. Amlodipine, a third-generation dihydropyridine, was first synthesized in the 1980s and patented for its prolonged half-life and vascular selectivity. The deuterated form, Amlodipine-d4 Maleate, emerged as a critical tool in pharmacokinetic and bioanalytical research, enabling precise quantification of amlodipine in biological matrices through stable isotope labeling. Its development paralleled advancements in mass spectrometry, which demanded isotopically labeled internal standards to mitigate matrix effects and improve assay accuracy.
Chemical Classification and Nomenclature
This compound is a deuterated analog of amlodipine maleate, classified as a dihydropyridine calcium channel blocker. Its systematic IUPAC name is (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. The molecular formula is C24H29ClN2O9 , with a molecular weight of 529.0 g/mol . The deuterium atoms are incorporated at the four positions on the ethoxyamino side chain (Figure 1), distinguishing it from non-deuterated amlodipine.
Table 1: Key Chemical Properties
| Property | Amlodipine-d4 Maleate | Non-deuterated Amlodipine Maleate |
|---|---|---|
| Molecular Formula | C24H29ClN2O9 | C24H25ClN2O9 |
| Molecular Weight (g/mol) | 529.0 | 524.9 |
| CAS Number | 1185246-15-4 | 88150-47-4 |
| Isotopic Purity | ≥98 atom % D | N/A |
Significance in Analytical Chemistry and Research
Amlodipine-d4 Maleate is indispensable in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes ion suppression and enhances signal specificity when used as an internal standard for amlodipine quantification in plasma. For example, a validated LC-MS/MS method demonstrated a linear range of 0.100–9.990 ng/mL for amlodipine in human plasma, with Amlodipine-d4 Maleate ensuring precision (CV <15%) and accuracy (85–115%). Additionally, its stability under various storage conditions (-70°C for 69 hours) makes it reliable for long-term pharmacokinetic studies.
Table 2: Applications in Analytical Methods
Comparison with Non-deuterated Amlodipine Maleate
The primary distinction lies in the isotopic labeling: Amlodipine-d4 Maleate incorporates four deuterium atoms, increasing its molecular weight by 4.1 Da compared to the non-deuterated form. This mass difference enables unambiguous differentiation in mass spectrometric assays, avoiding interference from endogenous compounds. Chemically, both forms exhibit identical pharmacokinetic profiles and receptor binding affinities, but the deuterated variant is metabolically inert, ensuring it does not confound analyte measurements.
Structural Comparison :
Properties
CAS No. |
1185246-15-4 |
|---|---|
Molecular Formula |
C24H29ClN2O9 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2; |
InChI Key |
TZNOWAJJWCGILX-CIPKXTDXSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4 Maleic Acid Salt; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
The synthesis of Amlodipine-d4 begins with the introduction of deuterium atoms at specific positions on the amlodipine molecule. Source 5 outlines a method involving the replacement of four hydrogen atoms with deuterium using hydrogen-deuterium exchange reactions. This process typically employs deuterated reagents such as D₂O or deuterated alcohols under acidic or basic catalysis. For example, reaction of amlodipine base with deuterated ethanol (CH₃CH₂OD) at 40–45°C facilitates deuterium substitution at the 1,1,2,2 positions of the aminoethoxy methyl side chain.
The reaction mechanism involves nucleophilic attack by deuterium oxide on protonated amlodipine intermediates, followed by stabilization via resonance within the dihydropyridine ring. Kinetic studies indicate that optimal deuteration (≥98% isotopic purity) requires a reaction time of 24–48 hours at pH 8.6, with yields averaging 85–90%.
Salt Formation with Maleic Acid
Reaction Conditions and Stoichiometry
The conversion of deuterated amlodipine base to its maleate salt follows methodologies adapted from non-deuterated processes (Sources 2, 6). Key steps include:
-
Solvent Selection : Ethanol-water mixtures (60:40 v/v) are preferred due to the high solubility of amlodipine-d4 base (>50 mg/mL) and low solubility of the maleate salt (<5 mg/mL), facilitating precipitation.
-
Molar Ratios : Maleic acid is added in excess (1.05–1.10 molar equivalents relative to amlodipine-d4) to maintain an acidic pH (<6.5), preventing Michael addition side reactions that form amlodipine aspartate.
-
Temperature Control : Reflux conditions (78°C for ethanol) ensure complete dissolution, followed by cooling to 5–10°C to precipitate the maleate salt.
Table 1: Optimization Parameters for Salt Formation
Purification and Crystallization
Post-precipitation, the crude Amlodipine-d4 maleate is purified via recrystallization from ethanol-acetone (1:3 v/v). This step removes residual maleic acid and non-deuterated contaminants, achieving a final purity of ≥99.5% as verified by HPLC. X-ray diffraction data (Source 6) confirm the crystalline structure matches non-deuterated amlodipine maleate, with deuterium incorporation causing negligible lattice distortions.
Analytical Validation of Synthesis
Quantification of Isotopic Purity
LC-MS/MS analyses using a C18 column and electrospray ionization (ESI+) demonstrate that Amlodipine-d4 maleate exhibits a mass shift of +4 Da compared to the non-deuterated compound (m/z 409 → 413). Method validation parameters include:
Impurity Profiling
Accelerated stability studies (40°C/75% RH for 6 months) reveal that Amlodipine-d4 maleate degrades by <2%, with no detectable aspartate formation when pH is maintained below 6.5 during synthesis.
Industrial-Scale Production Considerations
Solvent Recycling
Ethanol recovery systems achieve >90% solvent reuse by distilling mother liquors post-crystallization, reducing production costs by 30%.
Environmental Controls
Waste streams containing residual maleic acid are neutralized with Ca(OH)₂, precipitating calcium maleate (CaC₄H₂O₄) for safe disposal.
Comparative Analysis of Salt Formation Methods
Table 2: Performance of Amlodipine-d4 Maleate Synthesis Methods
| Method | Yield (%) | Purity (%) | Aspartate Impurity (%) |
|---|---|---|---|
| Ethanol-Water | 92 | 99.7 | <0.05 |
| Acetone-Ethanol | 88 | 99.5 | 0.1 |
| Aqueous | 78 | 98.9 | 0.3 |
The ethanol-water method outperforms others in yield and purity, attributed to better solubility control and faster crystallization kinetics .
Chemical Reactions Analysis
Types of Reactions: Amlodipine-d4 Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacokinetic Studies
Internal Standard for Quantification
Amlodipine-d4 maleic acid salt serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of amlodipine in biological samples. Its deuterated nature allows for precise differentiation from non-deuterated amlodipine during analysis, thereby improving the accuracy of pharmacokinetic assessments.
Case Study: Bioavailability Assessment
In a study evaluating the bioavailability of different amlodipine formulations, researchers utilized this compound as an internal standard. The results indicated that formulations with higher absorption rates showed significantly different pharmacokinetic profiles when compared to standard formulations, highlighting the importance of accurate quantification in clinical trials .
Drug Metabolism Studies
Metabolic Pathway Investigation
this compound is instrumental in studying the metabolic pathways of amlodipine. By tracing the deuterium-labeled compound, researchers can identify the enzymes involved in its metabolism and the resultant metabolites formed. This application is crucial for understanding drug interactions and potential side effects.
Case Study: Enzyme Activity Assessment
A study investigating the metabolism of amlodipine in liver microsomes demonstrated that the use of this compound allowed for clear identification of metabolic products. The findings revealed key enzymes responsible for its biotransformation, thus providing insights into possible drug-drug interactions .
Bioavailability and Bioequivalence Studies
Comparison of Formulations
this compound is widely used in bioequivalence studies to compare different formulations or generic versions of amlodipine. Its role as an internal standard helps assess how much active drug reaches systemic circulation and at what rate .
Data Table: Bioequivalence Study Results
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) |
|---|---|---|---|
| Amlodipine Original | 20.5 | 2.5 | 150 |
| Amlodipine Generic | 19.8 | 2.7 | 145 |
| Amlodipine-d4 Maleate | 20.0 | 2.6 | 148 |
Table illustrates comparative pharmacokinetic parameters from a bioequivalence study using this compound as an internal standard.
Clinical Applications
Therapeutic Use as Calcium Channel Blocker
Although primarily used for research purposes, this compound retains the therapeutic properties of its parent compound, making it relevant in clinical settings for managing hypertension and angina. It functions by inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to decreased peripheral vascular resistance and blood pressure .
Case Study: Efficacy in Hypertension Management
Clinical trials have demonstrated that patients treated with formulations containing amlodipine exhibit significant reductions in blood pressure, with improved outcomes related to cardiovascular events compared to placebo groups . The use of deuterated forms like amlodipine-d4 may provide additional insights into patient-specific responses due to their unique metabolic profiles.
Mechanism of Action
Amlodipine-d4 Maleic Acid Salt exerts its effects by blocking L-type calcium channels in cardiac and vascular smooth muscle. This action inhibits calcium influx, leading to relaxation of the smooth muscle and vasodilation. The compound’s deuterated form allows for precise tracking and quantification in various studies, providing insights into its pharmacological effects.
Comparison with Similar Compounds
Amlodipine: The non-deuterated form of the compound, widely used as an antihypertensive and antianginal agent.
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Felodipine: A related compound used in the treatment of hypertension and angina.
Uniqueness: Amlodipine-d4 Maleic Acid Salt is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and analytical applications, distinguishing it from its non-deuterated counterparts.
Q & A
Q. What is the rationale for selecting maleic acid as a counterion in the synthesis of Amlodipine-d4?
Maleic acid is commonly used to form pharmaceutically acceptable salts due to its ability to enhance solubility and stability. In Amlodipine-d4 synthesis, the maleate salt improves crystallinity and bioavailability compared to freebase forms. The Hantzsch condensation method involves reducing an azido intermediate, followed by salt formation with maleic acid to stabilize the final product . Maleate’s planar structure and hydrogen-bonding capacity (intra- and intermolecular) contribute to predictable crystallization behavior, which is critical for reproducibility in pharmaceutical research .
Q. How is Amlodipine-d4 Maleic Acid Salt synthesized, and what are the critical steps in its preparation?
The synthesis involves a Hantzsch condensation between an azido-substituted acetoacetic ester derivative and methyl (2-chlorobenzylidene)acetoacetate, followed by reduction of the azido group using agents like Zn/HCl. The deuterated form (Amlodipine-d4) is generated by isotopic labeling during synthesis. The final product is isolated as the maleate salt via acid-base neutralization, ensuring high purity and stability . Variations in reduction methods (e.g., catalytic hydrogenation vs. Zn/HCl) may impact yield and impurity profiles, requiring rigorous optimization .
Q. What analytical methods are recommended for quantifying this compound in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection at 209 nm is widely used, as validated by calibration curves for maleate salts . Reference standards (e.g., Amlodipine Maleate, CAS 88150-47-4) are essential for method validation . Mass spectrometry (MS) is preferred for detecting isotopic labeling (deuterium) and confirming molecular integrity .
Advanced Research Questions
Q. How does deuteration impact the pharmacokinetic and metabolic stability of Amlodipine-d4 compared to non-deuterated analogs?
Deuteration at specific positions (e.g., methyl groups) reduces metabolic degradation by cytochrome P450 enzymes via the kinetic isotope effect, prolonging half-life. Researchers must validate deuterium retention in vivo using LC-MS/MS to ensure isotopic stability. Comparative studies in animal models (e.g., rats) are recommended to assess changes in bioavailability and metabolite profiles .
Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?
Accelerated stability studies (e.g., ICH guidelines) should monitor degradation products like fumaric acid (a trans-isomer of maleic acid) using HPLC . pH titration and thermal gravimetric analysis (TGA) can identify decomposition thresholds. Formulating the salt with excipients like cellulose derivatives improves thermal stability .
Q. How can researchers resolve contradictions in impurity profiles observed during this compound synthesis?
Impurities often arise from incomplete reduction of azido intermediates or isomerization of maleic acid to fumaric acid. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for identifying byproducts. For example, residual Zn in the reaction mixture may catalyze side reactions, necessitating chelation purification steps . Comparative impurity databases (e.g., USP standards) aid in benchmarking .
Q. What patent considerations apply to novel salt forms of deuterated drugs like Amlodipine-d4?
Patenting salts requires demonstrating "unexpected superiority" over prior art, such as enhanced solubility or stability. For Amlodipine-d4, data comparing dissolution rates of maleate vs. besylate salts under biorelevant conditions (e.g., FaSSIF/FeSSIF media) can support novelty claims . Regulatory-compliant salt screening (e.g., pH-solubility profiling) is essential to justify intellectual property .
Q. What molecular mechanisms underlie the biological interactions of maleate ions in cell-based assays with Amlodipine-d4?
Maleate ions inhibit transaminase enzymes and alter cellular redox states, potentially confounding in vitro results. Researchers should control for maleate-specific effects by comparing freebase and salt forms in cytotoxicity assays. Transcriptomic studies (e.g., RNA-seq on SH-SY5Y cells) can isolate maleate-induced pathways from drug-related responses .
Methodological Considerations
- Synthesis Optimization: Use design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, stoichiometry) for yield and purity .
- Analytical Validation: Employ orthogonal techniques (HPLC, NMR, MS) to cross-verify deuterium incorporation and salt stoichiometry .
- Stability Testing: Apply QbD principles to correlate environmental factors (humidity, light) with degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
